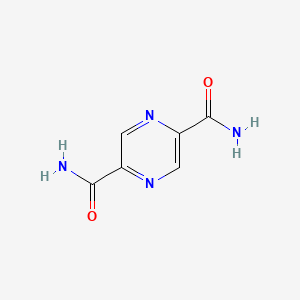

Pyrazine-2,5-dicarboxamide

Overview

Description

Pyrazine-2,5-dicarboxamide is a compound that has been studied for its coordination chemistry with first-row transition metals . It is part of a series of pyrazine mono-, di-, and tetrakis-carboxamide derivatives . The complete molecules of the title compounds are generated by inversion symmetry, with the pyrazine rings being located about centers of inversion .

Synthesis Analysis

Pyrazine-2,5-dicarboxylic acid, a precursor to Pyrazine-2,5-dicarboxamide, can be prepared by the oxidation of 2,5-dimethylpyrazine with selenium dioxide . Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be prepared following reported procedures . The synthesis of metal complexes of a renowned antituberculosis drug, pyrazinamide (PZ) with copper, ferrous, ferric, cobalt, and manganese has also been explored .Molecular Structure Analysis

The molecular structure of Pyrazine-2,5-dicarboxamide is characterized by an extended conformation with the pyridine rings inclined to the pyrazine ring . In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure .Chemical Reactions Analysis

In the crystal of Pyrazine-2,5-dicarboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming layers lying parallel to the plane. The layers are linked by C—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure . Neighboring pyridine rings are linked by offset π–π interactions .Scientific Research Applications

Supramolecular Chemistry

Pyrazine-2,5-dicarboxamide forms the basis for creating three-dimensional supramolecular structures . These structures are significant for their potential in creating new materials with specific physical properties, such as conductivity or porosity . The ability to form layers and three-dimensional networks through hydrogen bonding and π-π interactions makes it a valuable compound for designing molecular assemblies and frameworks.

Antimycobacterial Agents

This compound has been synthesized and tested against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Some derivatives of pyrazine-2,5-dicarboxamide have shown promising results as potential antimycobacterial agents, which is crucial in the fight against TB, especially with the rise of drug-resistant strains . The structure-activity relationships derived from these studies are essential for developing new drugs.

Coordination Chemistry

Pyrazine-2,5-dicarboxamide derivatives have been used to study their coordination chemistry with transition metals . This research is fundamental for the development of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and as sensors.

Biological Applications

Derivatives of pyrazine-2,5-dicarboxamide have been shown to exhibit a wide range of biological applications . For example, they have been used in the selective inhibition of PI3K isozymes, which are important targets in cancer therapy . This highlights the compound’s potential in medicinal chemistry for the development of new therapeutic agents.

Crystal Engineering

The compound’s ability to form various polymorphs and crystalline structures makes it an interesting subject for crystal engineering research . Understanding the crystallization process and the properties of different polymorphs can lead to the development of materials with desired mechanical and chemical properties.

Lipophilicity Determination

Pyrazine-2,5-dicarboxamide derivatives’ lipophilicity has been determined using high-performance liquid chromatography (HPLC), which is important for understanding the compound’s behavior in biological systems . This information is crucial for drug design, as it affects the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.

Hydrogen Bonding Studies

The compound’s propensity to form hydrogen bonds has been extensively studied, providing insights into the fundamental aspects of molecular interaction . These studies are important for the design of drugs and materials where specific molecular recognition is required.

Polymorphism Research

Pyrazine-2,5-dicarboxamide’s ability to exist in multiple polymorphic forms has implications for polymorphism research . Polymorphism can significantly affect the physical and chemical properties of a substance, and understanding this can lead to the optimization of pharmaceuticals and other materials.

Mechanism of Action

Target of Action

Pyrazine-2,5-dicarboxamide, also known as Pyrazinamide (PZA), primarily targets nonreplicating persisters of Mycobacterium tuberculosis . These persisters are resistant to other tuberculosis (TB) drugs, making PZA a crucial component in drug combinations for treating drug-susceptible and drug-resistant TB .

Mode of Action

PZA acts differently from common antibiotics by inhibiting multiple targets such as energy production , trans-translation , and perhaps pantothenate/coenzyme A required for persister survival . The active form of PZA, pyrazinoic acid (POA) , is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .

Biochemical Pathways

PZA undergoes hydrolysis to its active form, pyrazinoic acid, via the bacterial enzyme pmcA . This enzyme is involved in the conversion of the prodrug PZA to the active form pyrazinoic acid . The active form then interacts with its targets, leading to the inhibition of essential biochemical pathways in the bacteria.

Pharmacokinetics

It’s known that pza is used in many combinations, indicating its bioavailability and ability to reach its target sites within the body .

Result of Action

The result of PZA’s action is the effective killing of nonreplicating persisters that other TB drugs fail to kill . This makes it an essential drug for inclusion in any drug combinations for treating drug-susceptible and drug-resistant TB .

Action Environment

The action, efficacy, and stability of PZA can be influenced by environmental factors. For instance, the antituberculous activity of PZA is enhanced by iron . Resistance to pza can develop quickly, especially when used in monotherapy . Therefore, it is typically used in combination with other drugs like isoniazid (INH) and rifampicin .

Safety and Hazards

properties

IUPAC Name |

pyrazine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHVSIBXXMHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563380 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,5-dicarboxamide | |

CAS RN |

41110-27-4 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

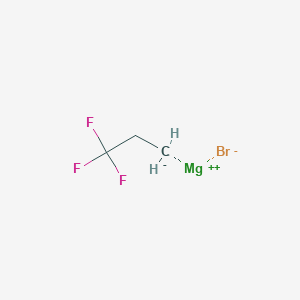

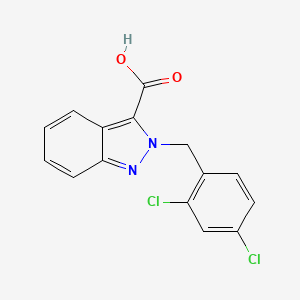

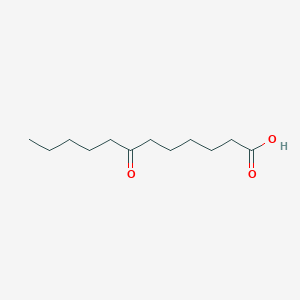

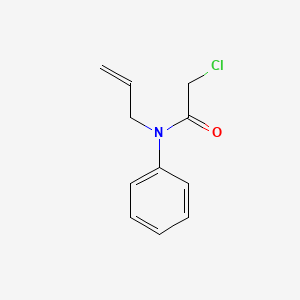

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

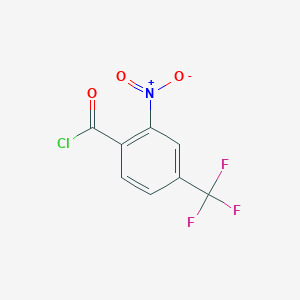

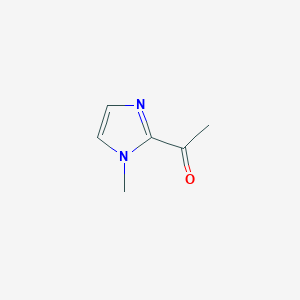

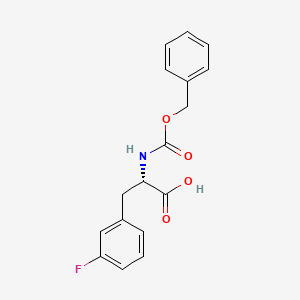

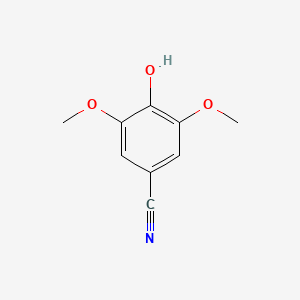

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of Pyrazine-2,5-dicarboxamide in forming metal complexes?

A: Pyrazine-2,5-dicarboxamide and its derivatives can act as multidentate ligands, meaning they can bind to metal ions through multiple atoms. [, ]. This property allows them to form stable complexes with transition metals like copper(II), as demonstrated by the formation of dinuclear copper(II) complexes with ligands derived from Pyrazine-2,5-dicarboxamide []. The specific arrangement of the nitrogen and oxygen atoms within the molecule allows for the formation of stable chelate rings with the metal ions.

Q2: How does the structure of Pyrazine-2,5-dicarboxamide derivatives influence their magnetic properties?

A: Research has shown that subtle changes in the structure of Pyrazine-2,5-dicarboxamide-based ligands can significantly impact the magnetic properties of their copper(II) complexes []. For instance, increasing the length of the carbon chain within the ligand can switch the magnetic coupling from weak antiferromagnetic to weak ferromagnetic []. This highlights the importance of structural modifications in tuning the magnetic behavior of these complexes.

Q3: Can Pyrazine-2,5-dicarboxamide derivatives undergo dimerization, and if so, under what conditions?

A: Yes, certain derivatives, specifically 5-aminoisoxazoles, can undergo thermally induced dimerization to produce Pyrazine-2,5-dicarboxamides []. This reaction pathway highlights the versatility of these compounds and their potential as precursors in organic synthesis.

Q4: How do Pyrazine-2,5-dicarboxamide derivatives arrange themselves in solid-state structures?

A: Crystallographic studies have revealed that Pyrazine-2,5-dicarboxamide derivatives tend to adopt extended conformations in the solid state, with the substituent groups on the pyrazine ring playing a key role in their three-dimensional packing arrangements []. This understanding of their solid-state structures is crucial for understanding their physical properties and potential applications in materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)